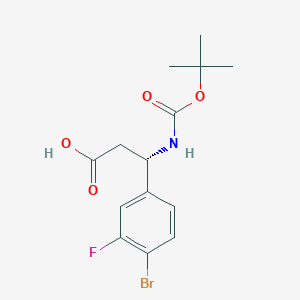
(S)-3-(4-Bromo-3-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl-protected amino group, and a propanoic acid moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity to certain enzymes or receptors, while the Boc-protected amino group can be selectively deprotected to reveal the active amine. This allows the compound to participate in various biochemical pathways and exert its effects.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (3S)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to its specific combination of substituents and protecting groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C14H17BrFNO4 |
|---|---|
分子量 |
362.19 g/mol |
IUPAC名 |
(3S)-3-(4-bromo-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChIキー |
NHKABYOZJDZQOV-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)Br)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


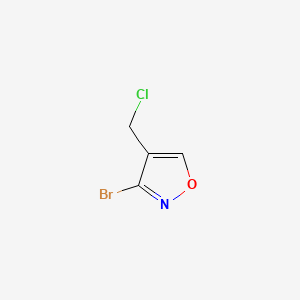
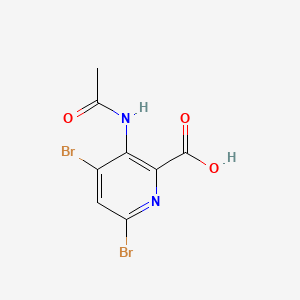
![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![1-[5-Bromo-2-(tetrahydrofuran-3-ylmethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13492315.png)
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)

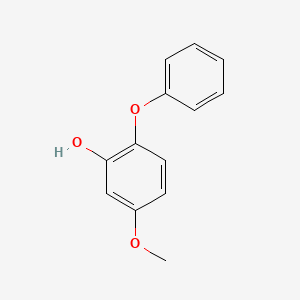

![4-[(Tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid](/img/structure/B13492341.png)
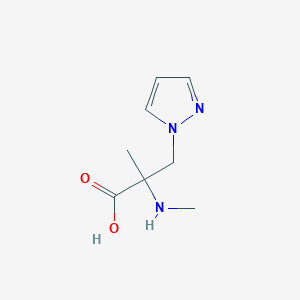
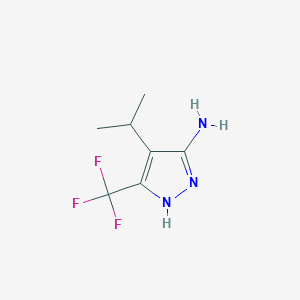
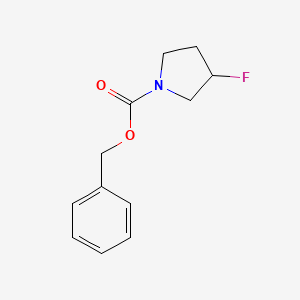
![N-methyl-2-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B13492363.png)
